Stereochemical Impact on Acidity: cis-2- (pKa 4.51) vs. trans-2- (pKa 4.31)
The predicted acid dissociation constant (pKa) for the target cis-2- compound is 4.51±0.44 . In contrast, its direct stereoisomer, the trans-2- compound (CAS 733742-85-3), has a predicted pKa of 4.31±0.28 . This 0.2-unit difference indicates the cis-2- isomer is slightly less acidic.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 4.51 ± 0.44 (predicted) |
| Comparator Or Baseline | trans-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 733742-85-3): 4.31 ± 0.28 (predicted) |
| Quantified Difference | 0.2 pKa units |
| Conditions | In silico prediction; experimental conditions not specified. |
Why This Matters
A difference in pKa affects ionization state and solubility at physiological pH, which can alter a compound's behavior in biological assays or its reactivity in synthetic transformations, making stereochemical purity essential.
